molecular formula C22H17ClN4O3 B11204398 7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11204398
M. Wt: 420.8 g/mol
InChI Key: CFBZEOIYSBDAOG-UHFFFAOYSA-N
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Description

7-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a chlorophenyl group, and a pyrazolopyrimidine core, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with a pyrazolopyrimidine precursor. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol

Uniqueness

Compared to similar compounds, 7-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H17ClN4O3/c23-16-4-1-14(2-5-16)7-9-25-22(28)17-12-26-27-18(8-10-24-21(17)27)15-3-6-19-20(11-15)30-13-29-19/h1-6,8,10-12H,7,9,13H2,(H,25,28)

InChI Key

CFBZEOIYSBDAOG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C(=O)NCCC5=CC=C(C=C5)Cl

Origin of Product

United States

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